

Application Notes and Protocols: Analytical Standards for DL-Erythro Sphinganine (d20:0)

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Compound of Interest

Compound Name: *DL-Erythro sphinganine (d20:0)*

Cat. No.: *B15601185*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **DL-Erythro sphinganine (d20:0)** as an analytical standard. This document is intended to guide researchers in the accurate quantification and analysis of this and other related sphingolipids in various biological matrices.

Introduction

DL-Erythro sphinganine (d20:0), also known as C20 dihydrosphingosine, is a C20 analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids.^{[1][2]} Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes such as cell growth, differentiation, and apoptosis.^{[2][3]} Accurate measurement of sphinganine and other sphingolipids is crucial for understanding their roles in health and disease. This document outlines the properties of the **DL-Erythro sphinganine (d20:0)** analytical standard and provides a detailed protocol for its use in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Properties of DL-Erythro Sphinganine (d20:0) Analytical Standard

Proper handling and storage of the analytical standard are critical for accurate and reproducible results. The following table summarizes the key properties of **DL-Erythro sphinganine (d20:0)**.

Property	Value	Reference
Formal Name	2R-aminoicosane-1,3S-diol, 2S-aminoicosane-1,3R-diol	[4]
Synonyms	DL-erythro Dihydrosphingosine (d20:0), C20 DL-erythro Sphinganine	[4]
Molecular Formula	C ₂₀ H ₄₃ NO ₂	[5]
Formula Weight	329.6 g/mol	[5]
Purity	≥98%	[4][5]
Formulation	Solid	[4][5]
Solubility	Soluble in Chloroform:Methanol (5:1) and warmed Ethanol.	[4]
Storage Temperature	-20°C	[4][6]
Stability	≥ 4 years at -20°C	[4][7]

Experimental Protocol: Quantification of Sphinganine in Biological Samples using LC-MS/MS

This protocol details a method for the extraction and quantification of sphinganine from biological samples, such as cell lysates or plasma, using **DL-Erythro sphinganine (d20:0)** as an internal standard.

Materials and Reagents

- **DL-Erythro sphinganine (d20:0)** analytical standard

- Internal Standard (IS): A non-naturally occurring sphingoid base, such as C17-sphingosine (d17:1) or a stable isotope-labeled standard like D-erythro-sphinganine-d7, is recommended for accurate quantification.[2][3]
- Methanol (LC-MS grade)
- Chloroform (HPLC grade)
- Water (LC-MS grade) with 0.1% Formic Acid
- Acetonitrile (LC-MS grade) with 0.1% Formic Acid
- Bovine Serum Albumin (BSA) for standard curve preparation in matrix

Sample Preparation: Lipid Extraction

A single-phase butanol extraction or a methyl tert-butyl ether (MTBE) based extraction can be employed for good recovery of sphingolipids.[8][9] The following is a general protocol for protein precipitation and lipid extraction:

- Sample Aliquoting: Aliquot 50-100 μ L of the biological sample (e.g., plasma, cell homogenate).
- Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 μ L of a 1 μ g/mL solution of C17-sphingosine) to each sample, calibrator, and quality control sample.
- Protein Precipitation and Extraction:
 - Add 1.25 mL of methanol and 1.25 mL of MTBE to the sample.[9]
 - Vortex the mixture vigorously for 1 minute.
 - For a two-phase separation, add 0.625 mL of water and centrifuge at 500 x g for 10 minutes.[9] The upper organic phase contains the lipids.
 - For a single-phase extraction, the mixture can be centrifuged to pellet precipitated proteins, and the supernatant is collected.[8][9]

- Solvent Evaporation: Transfer the lipid-containing supernatant to a clean tube and evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as 100 µL of Methanol/MTBE (1:3, v/v).[\[9\]](#)

LC-MS/MS Analysis

A Hydrophilic Interaction Liquid Chromatography (HILIC) or a Reversed-Phase (RP) C18 column can be used for the separation of sphingolipids. HILIC can provide good peak shapes and co-elution of analytes with their respective internal standards.[\[10\]](#)

Parameter	Recommended Conditions
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) or a C18 column
Mobile Phase A	Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate	0.3 - 0.4 mL/min
Gradient	A linear gradient from high aqueous to high organic content for RP, or the reverse for HILIC. A typical run time is 4.5 to 15 minutes. [3] [10]
Injection Volume	1 - 5 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Analysis Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides example MRM transitions for sphinganine and a common internal standard. These should be optimized for the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Sphinganine (d18:0)	302.3	284.3
DL-Erythro sphinganine (d20:0)	330.3	312.3
C17-Sphingosine (IS)	288.3	270.3

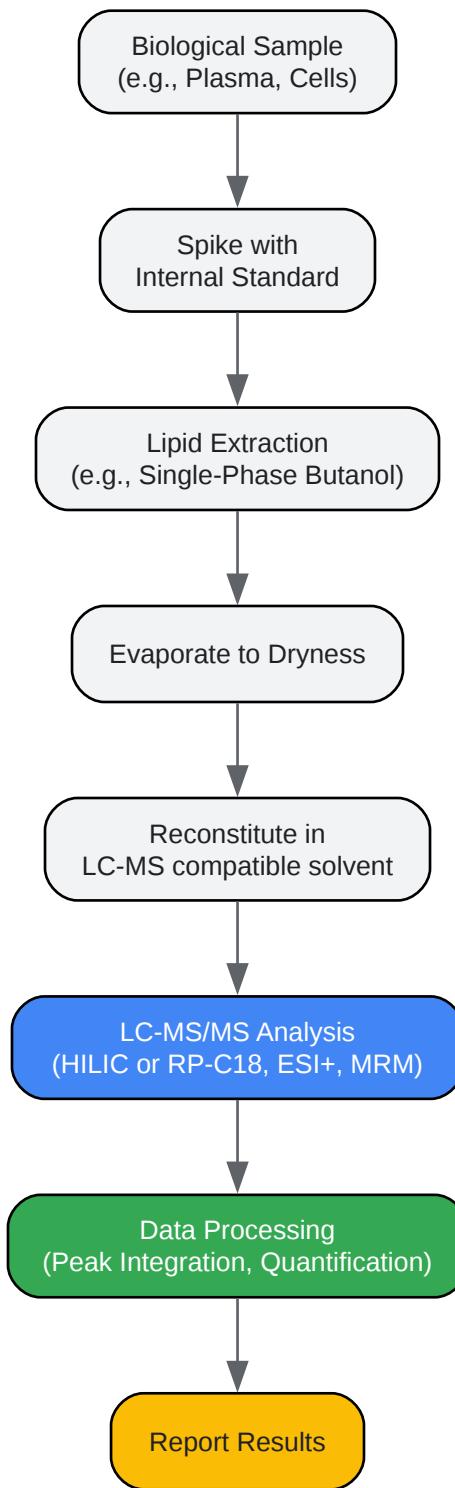
Data Analysis and Quantification

Quantification is achieved by creating a standard curve.

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of **DL-Erythro sphinganine (d20:0)** into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of BSA).
- Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.
- Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
- Concentration Determination: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of the analyte in the unknown samples.

Visualizations

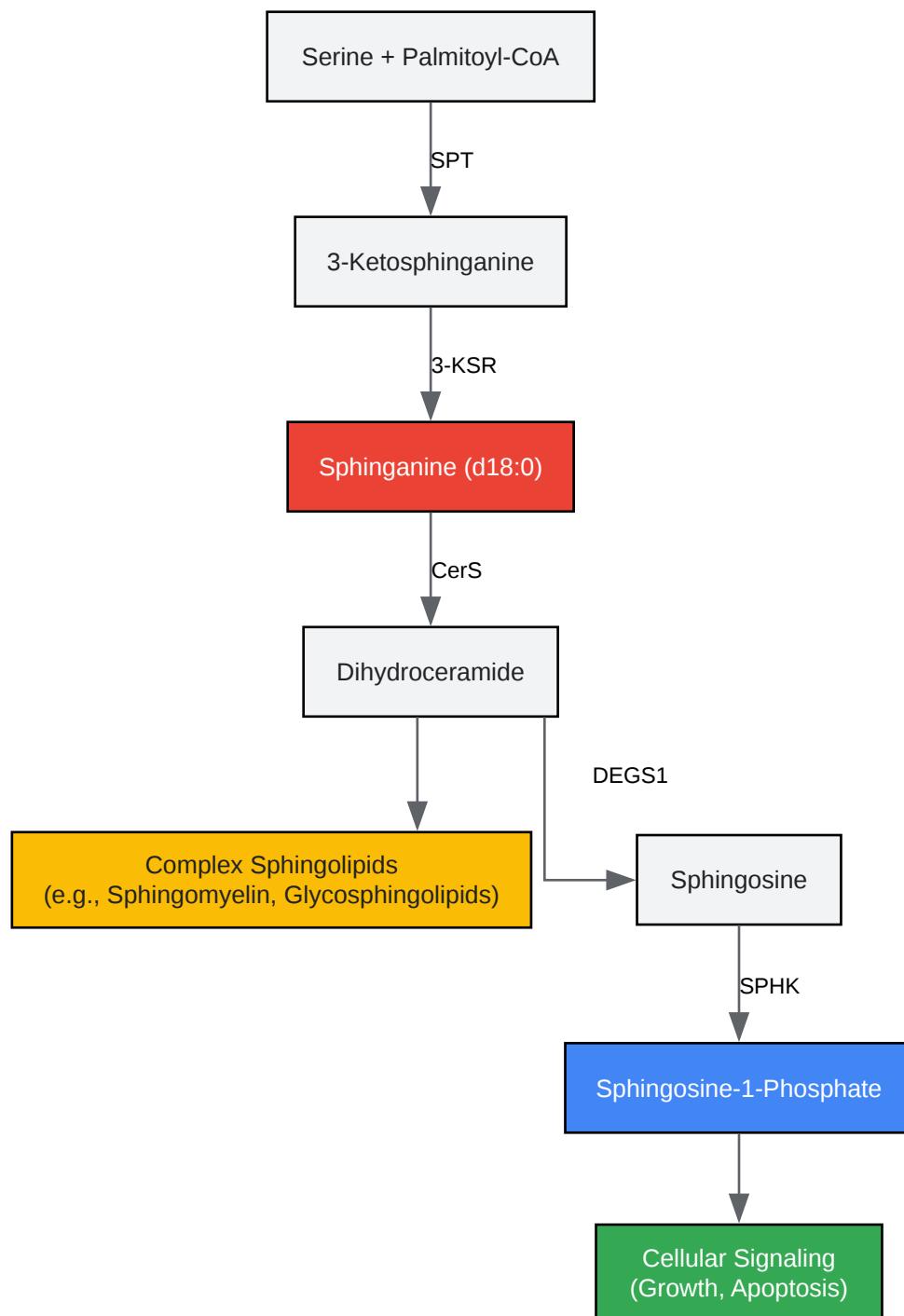
Experimental Workflow



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Caption: Experimental workflow for the quantification of sphinganine.

De Novo Sphingolipid Biosynthesis Pathway



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